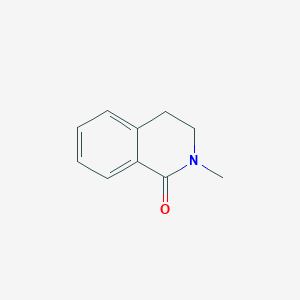

2-Methyl-3,4-dihydroisoquinolin-1-one

Overview

Description

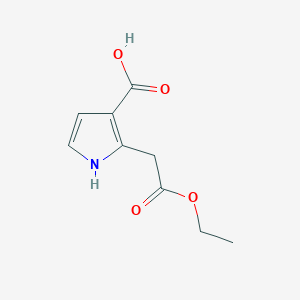

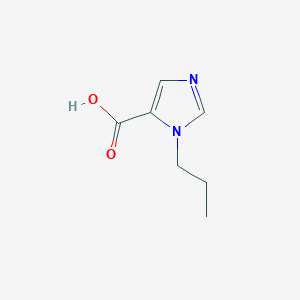

2-Methyl-3,4-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C10H11NO . It is a derivative of the isoquinoline scaffold, which is a basic skeleton unit widely found in many biologically active drug molecules and natural products .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including this compound, has been achieved using the Castagnoli–Cushman reaction . This reaction is a green synthesis method that involves visible light catalysis . The reaction mechanism involves free radical involvement .Molecular Structure Analysis

The molecular structure of this compound consists of a 3,4-dihydroisoquinolin-1-one scaffold with a methyl group attached to the second carbon atom . The InChI code for this compound is 1S/C10H11NO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-3,6H,4-5H2,1H3 .Scientific Research Applications

Alternative Synthesis Methods

2-Methyl-3,4-dihydroisoquinolin-1-one has been a focus in the development of alternative synthesis methods. For instance, a microwave-assisted alternative synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one has been described, offering a shorter synthesis process in three steps starting from commercially available 2-methyl-6-nitrobenzonitrile (Glossop, 2007). Another study explored a new method for the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, indicating a simpler operation with higher yield (Chen Zhan-guo, 2008).

Phytochemical Constituents

In the realm of phytochemistry, this compound derivatives have been identified as constituents in certain plant species. A study highlighted the isolation of a dihydroisoquinoline-N-oxide alkaloid from the seeds of Calycotome villosa subsp. intermedia, which included a derivative of 3,4-dihydroisoquinolin-1-one (Elkhamlichi et al., 2017).

Novel Synthetic Methodologies

Research has also been conducted on novel synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids. This includes the development of new preparation methods starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate (Mujde, Özcan, & Balcı, 2011).

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis of C1-chiral tetrahydroisoquinolines, including 3,4-dihydroisoquinolines, has been a significant area of research. This includes the exploration of novel strategies for their synthesis, highlighting their importance in natural products and asymmetric catalysis (Liu et al., 2015).

Use in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been investigated for potential therapeutic applications. For example, research on the synthesis and potential anti-inflammatory and analgesic activity of amidines of the 3,4-dihydroisoquinoline series has been conducted, indicating possible medicinal applications (Glushkov et al., 2005).

Future Directions

The future directions for research on 2-Methyl-3,4-dihydroisoquinolin-1-one could involve further exploration of its synthesis methods, mechanisms of action, and potential applications. The development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against certain organisms has been suggested .

properties

IUPAC Name |

2-methyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZLDAJXSRSNHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B3356550.png)

![(2Z)-3-(5-Methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3356591.png)

![2-[2-(methylamino)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B3356595.png)

![Benzenamine, 2-[(aminooxy)carbonyl]-](/img/structure/B3356630.png)

![5-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B3356637.png)